3-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propan-1-ol
Overview
Description
3-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propan-1-ol: is a complex organic compound that features a thieno[2,3-d]pyrimidine core substituted with a 4-bromophenyl group and an amino-propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propan-1-ol typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core:
Introduction of the 4-Bromophenyl Group:
Attachment of the Amino-Propanol Side Chain:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry:
- Potential applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 3-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used .
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group but different core structure.
4-Bromo-1,2-dimethylcyclohexane: A simpler compound with a bromophenyl group but lacking the thieno[2,3-d]pyrimidine core.
Uniqueness:
- The presence of the thieno[2,3-d]pyrimidine core and the specific substitution pattern make 3-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propan-1-ol unique compared to other compounds with similar functional groups. This uniqueness may confer specific reactivity and biological activity that is not observed in simpler or structurally different analogs.
Properties
IUPAC Name |
3-[[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3OS/c16-11-4-2-10(3-5-11)12-8-21-15-13(12)14(18-9-19-15)17-6-1-7-20/h2-5,8-9,20H,1,6-7H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFQRRXPYJQHIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCCCO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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